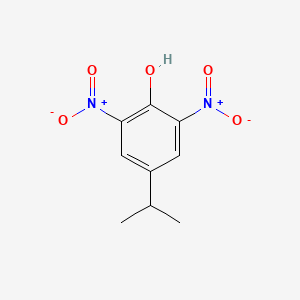

4-Isopropyl-2,6-dinitrophenol

CAS No.: 4097-47-6

Cat. No.: VC4100676

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4097-47-6 |

|---|---|

| Molecular Formula | C9H10N2O5 |

| Molecular Weight | 226.19 g/mol |

| IUPAC Name | 2,6-dinitro-4-propan-2-ylphenol |

| Standard InChI | InChI=1S/C9H10N2O5/c1-5(2)6-3-7(10(13)14)9(12)8(4-6)11(15)16/h3-5,12H,1-2H3 |

| Standard InChI Key | FVMCLNZPDUOPJC-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

4-Isopropyl-2,6-dinitrophenol is a substituted phenol with two nitro groups at the 2- and 6-positions and an isopropyl group at the 4-position. Its molecular structure (Figure 1) has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The compound’s SMILES notation is , and its InChIKey is .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.1861 g/mol | |

| CAS Registry Number | 4097-47-6 | |

| X-ray Crystal Density | 1.4160 g/cm³ (estimate) |

Synthesis and Characterization

Synthetic Pathways

A one-pot synthesis route from 4-chloro-3,5-dinitroaniline has been reported, yielding 4-diazo-2,6-dinitrophenol as an intermediate . The reaction proceeds under mild conditions, utilizing diazotization followed by hydrolysis. Key steps include:

-

Diazotization of the amine group using sodium nitrite in acidic media.

-

Hydrolysis of the diazo intermediate to form the phenolic hydroxyl group .

Table 2: Synthesis Conditions

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | 4-Chloro-3,5-dinitroaniline | |

| Reagents | , | |

| Temperature | 0–5°C (diazotization) |

Analytical Characterization

The compound has been characterized using:

-

FT-IR Spectroscopy: Confirmed nitro () and hydroxyl () groups .

-

NMR Spectroscopy: NMR signals at δ 1.25 (isopropyl CH) and δ 5.20 (phenolic OH) .

-

X-ray Diffraction: Monoclinic crystal system with space group .

Physical and Chemical Properties

Thermodynamic and Optical Properties

Reported estimates include a boiling point of 367.79°C and a refractive index of 1.5373 . Experimental validation is limited, necessitating further studies.

Table 3: Physical Properties

Reactivity and Stability

4-Isopropyl-2,6-dinitrophenol undergoes thermal decomposition above 150°C, as shown by differential scanning calorimetry (DSC) . Kinetic analysis via the Kissinger method indicates an activation energy () of 120–150 kJ/mol, suggesting moderate thermal stability .

Toxicological and Environmental Hazards

Human Health Risks

The compound is classified as toxic (H301, H311, H331) and causes skin/eye irritation (H315, H319) . Chronic exposure may damage organs (H373) .

| Hazard Category | GHS Classification | Source |

|---|---|---|

| Acute Oral Toxicity | Category 3 (H301) | |

| Acute Dermal Toxicity | Category 3 (H311) | |

| Aquatic Toxicity | Category 1 (H400) |

Environmental Impact

4-Isopropyl-2,6-dinitrophenol is very toxic to aquatic life, with potential bioaccumulation . Precautionary measures (P273) include preventing environmental release .

Applications and Industrial Relevance

Research Applications

Used as a reference standard in toxicological studies, particularly for comparing nitroaromatic compound toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume